2,4,6-Trimethoxycinnamic acid

Vue d'ensemble

Description

2,4,6-Trimethoxycinnamic acid is a cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta. This compound has been synthesized and optimized for use as an antioxidant in food and cosmetic products . It is known for its high product yield under isothermal conditions using β-cyclodextrin as a solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxycinnamic acid typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of β-cyclodextrin as a solvent has been shown to enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Trimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo electrophilic substitution reactions due to the presence of methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

Applications De Recherche Scientifique

Biological Activities

TMCA exhibits a range of biological activities that make it a candidate for drug development. These include:

- Antimicrobial Activity : TMCA has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .

- Antitumor Properties : Studies have demonstrated that TMCA and its derivatives can inhibit tumor cell proliferation in vitro, suggesting its utility in cancer therapies .

- CNS Activity : TMCA has been investigated for its effects on the central nervous system, showing potential as a neuroprotective agent .

- Cholinesterase Inhibition : Recent research indicates that TMCA derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating Alzheimer's disease .

Antitumor Activity

A study focused on the cytotoxic effects of TMCA derivatives on various cancer cell lines. The results indicated that certain esters of TMCA exhibited significant cytotoxicity with IC50 values ranging from 6.74 to 8.31 μg/mL against melanoma (B16) and colorectal cancer (HCT116) cell lines. The most potent derivative was structurally similar to TMCA but included specific substitutions that enhanced its activity .

Cholinesterase Inhibition

In another investigation, synthetic derivatives of TMCA were evaluated for their ability to inhibit AChE and BChE. Compounds showed IC50 values as low as 32.46 µM for BChE inhibition, indicating their potential as therapeutic agents for cognitive disorders like Alzheimer's disease. The study highlighted the structure-activity relationship (SAR), emphasizing that lipophilicity and steric factors significantly influence inhibitory potency .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for TMCA and its derivatives:

Mécanisme D'action

The mechanism of action of 2,4,6-Trimethoxycinnamic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with molecular targets such as reactive oxygen species and reactive nitrogen species, neutralizing them and preventing cellular damage . Additionally, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

- 2,4,5-Trimethoxycinnamic acid

- 3,4,5-Trimethoxycinnamic acid

- 2,4-Dimethoxycinnamic acid

- 3,4-Dimethoxycinnamic acid

- 3,5-Dimethoxycinnamic acid

Comparison: 2,4,6-Trimethoxycinnamic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. For instance, 2,4,5-Trimethoxycinnamic acid has been shown to have higher hypocholesterolemic activity, while 3,4-Dimethoxycinnamic acid exhibits significant choleretic activity . The presence of methoxy groups in different positions can alter the compound’s pharmacological properties and effectiveness in various applications .

Activité Biologique

2,4,6-Trimethoxycinnamic acid (TMCA) is a methoxycinnamic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by three methoxy groups at the 2, 4, and 6 positions of the cinnamic acid structure, which contributes to its pharmacological properties. Research has indicated potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

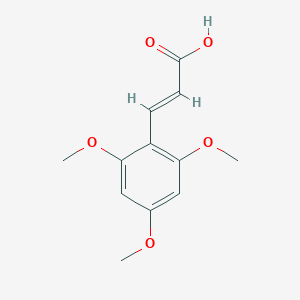

Chemical Structure

The chemical structure of TMCA can be represented as follows:

This structure is pivotal in understanding its biological activity and mechanism of action.

Antioxidant Activity

TMCA has demonstrated significant antioxidant properties. Studies suggest that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . This activity is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that TMCA exhibits antimicrobial effects against various pathogens. For instance, it has shown inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.60 to 3.17 μg/mL . The presence of methoxy groups enhances its lipophilicity, which may contribute to its efficacy against bacterial strains.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.60 - 3.17 |

| Escherichia coli | 1.60 - 3.17 |

Neuroprotective Effects

TMCA has been studied for its neuroprotective properties, particularly in models of depression. In animal studies, TMCA administration resulted in reduced immobility in forced swim tests (FST), suggesting antidepressant effects . The mechanism is believed to involve modulation of monoamine levels and enhancement of neurotrophic factors like brain-derived neurotrophic factor (BDNF).

Anticancer Activity

The anticancer potential of TMCA has been explored through various studies. It has been reported to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity toward normal cells. For example, TMCA derivatives showed selective cytotoxicity against cancer cell lines with IC50 values significantly lower than those observed in normal cell lines .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| PC-3 | 17.22 | 117.30 |

| SGC-7901 | 11.82 | |

| A549 | 0.50 | |

| MDA-MB-435s | 5.33 | |

| Normal Hepatic L-02 | >58.65 |

Cholinesterase Inhibition

TMCA has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter regulation . The inhibition mechanism was characterized as mixed-type inhibition, indicating that TMCA can bind to both the enzyme and the enzyme-substrate complex.

Modulation of Signaling Pathways

TMCA influences various intracellular signaling pathways associated with inflammation and cell survival. It has been shown to inhibit pro-inflammatory cytokine expression and modulate NF-κB signaling pathways . This action underscores its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Antidepressant Activity

In a study involving male C57BL/6J mice treated with TMCA at a dose of 50 mg/kg for 15 days, researchers observed significant reductions in immobility during FST compared to controls. This effect was linked to increased expression of ΔFosB protein in the nucleus accumbens, highlighting TMCA's potential role in mood regulation .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of TMCA derivatives demonstrated their ability to induce apoptosis in colon cancer cell lines while sparing normal cells . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Propriétés

IUPAC Name |

(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKRIPFNFIXOK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.